molecular formula C18H19NO2 B120184 (S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 180468-42-2

(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B120184
M. Wt: 281.3 g/mol
InChI Key: DKKVDRQVNMALLN-KRWDZBQOSA-N
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Description

(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as S-EDIQ, is an organic compound that has been extensively studied for its potential applications in scientific research. It is a member of the isoquinoline family of compounds, which are characterized by the presence of two nitrogen atoms in a six-membered ring structure. S-EDIQ has a variety of applications in the biochemical and physiological fields, due to its unique properties.

Scientific research applications

Chemical Synthesis and Reactivity

Studies have demonstrated the chemical reactivity and synthesis applications of compounds structurally related to "(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate." For instance, reactions of ethyl 2,3-dioxopyrrolo[2,1-a]isoquinoline-1-carboxylates with active nitrogen-centered nucleophiles highlighted the compound's utility in producing various derivatives through pyrrole ring opening or maintaining the integrity of the pyrrole ring for different applications (Surikova et al., 2008). Moreover, crystal structure and Hirshfeld surface analysis of related compounds underscore their significance in understanding molecular interactions and designing materials with desired properties (Filali Baba et al., 2019).

Biological Activity

Related compounds have been explored for their potential biological activities, including cytotoxicity against various cancer cell lines, which could inform the development of new therapeutic agents. For example, synthesis and cytotoxicity assessments of novel annulated dihydroisoquinoline heterocycles provided insights into their potential as anticancer agents, laying the groundwork for further exploration of similar compounds (Saleh et al., 2020).

Pharmacological Applications

Research into asymmetric hydrogenation processes for the preparation of key intermediates in pharmaceutical manufacturing demonstrates the chemical's relevance in drug synthesis. For instance, the development of a catalytic imine asymmetric hydrogenation process for reducing related compounds to key intermediates shows its importance in producing clinically significant drugs (Ruzic et al., 2012).

properties

IUPAC Name

ethyl (1S)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-2-21-18(20)19-13-12-14-8-6-7-11-16(14)17(19)15-9-4-3-5-10-15/h3-11,17H,2,12-13H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKVDRQVNMALLN-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=CC=CC=C2C1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCC2=CC=CC=C2[C@@H]1C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648962
Record name Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-ethyl 1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

180468-42-2
Record name Ethyl (1S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 180468-42-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a 130 ml dichloromethane solution containing 6.28 g of 1-phenyl-1,2,3,4-tetrahydroisoquinoline and 3.34 g of triethylamine, 3.1 ml of ethyl chloroformate was added dropwise under ice-cooling, followed by stirring at room temperature overnight. The reaction solution was washed successively with water, 1N hydrochloric acid, water and brine and then dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, thereby 10.58 g of ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate was obtained as pale yellow oil.
Quantity
130 mL
Type
reactant
Reaction Step One
Quantity
6.28 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
3.34 g
Type
solvent
Reaction Step One

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